![molecular formula C8H18N2O B13259743 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)
2-[(Butan-2-yl)amino]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butan-2-yl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide, where the hydrogen atoms are replaced by a butan-2-yl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of butan-2-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.
Scientific Research Applications
2-[(Butan-2-yl)amino]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in the synthesis of other organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Butan-2-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(Butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide
- **2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-[(Butan-2-yl)amino]-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a butan-2-yl group and a dimethylamino group. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-5-7(2)9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
UGAVYSXDHMRKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


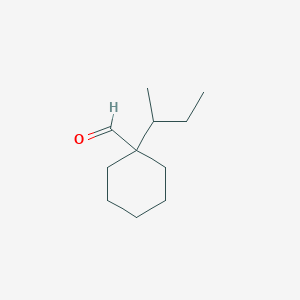

![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)
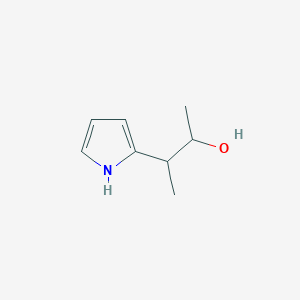
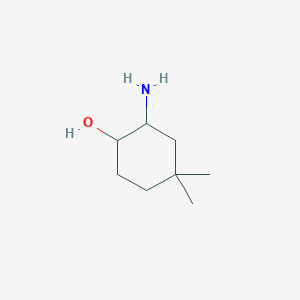
![(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13259696.png)
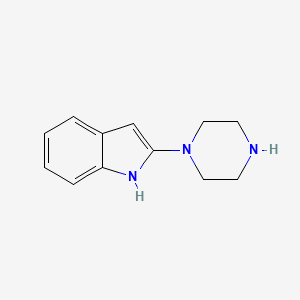
![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)
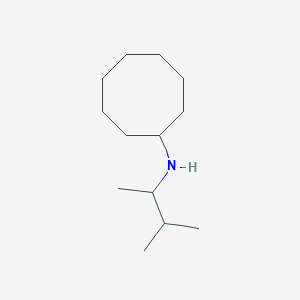
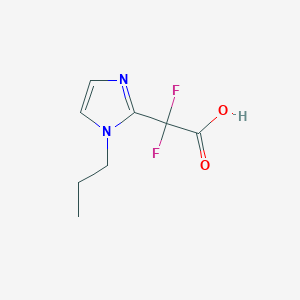
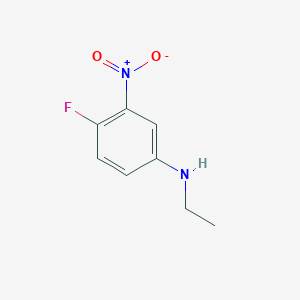
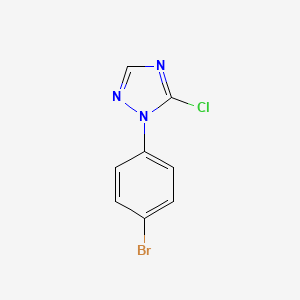

![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
